Rhizoferrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

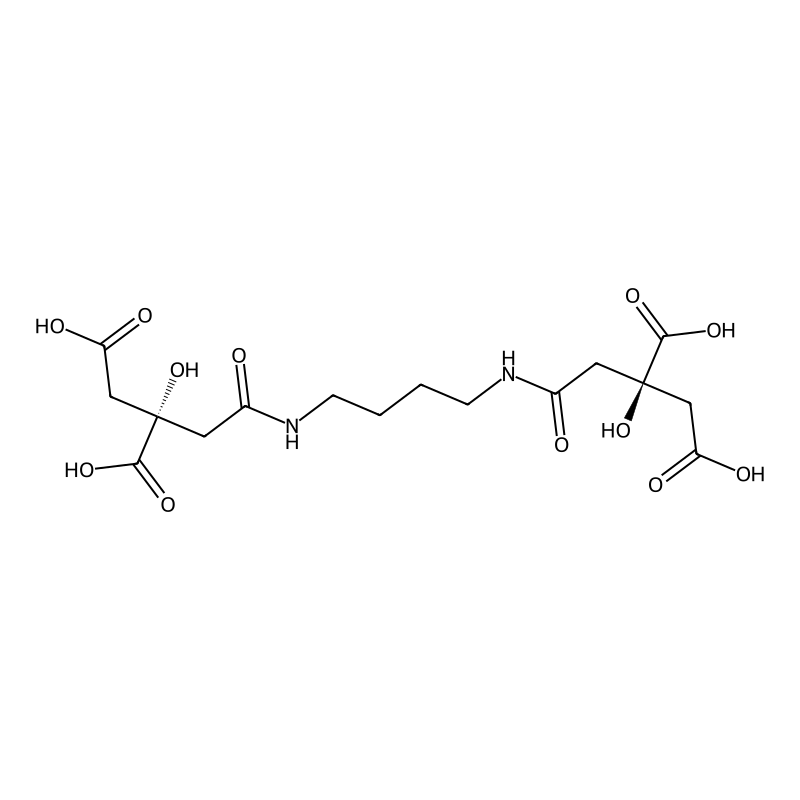

Rhizoferrin is a complex organic compound classified as a siderophore, which is primarily produced by certain fungi and bacteria. It has the chemical formula and is characterized by its multifunctional structure, which includes multiple carboxylic acid groups and secondary alcohols. This unique configuration allows rhizoferrin to effectively chelate iron ions, making it an essential molecule for organisms that require iron for growth and metabolism in iron-limited environments .

Rhizoferrin plays a significant role in the virulence of certain fungal pathogens, such as Mucor lusitanicus. Its ability to scavenge iron from the environment enhances the pathogenicity of these organisms by enabling them to thrive in nutrient-poor conditions. Additionally, rhizoferrin has been shown to influence various cellular pathways, including those regulated by cyclic adenosine monophosphate (cAMP), which can affect the secretion of this siderophore and other virulence factors .

The synthesis of rhizoferrin can be achieved through several methods:

- Natural Biosynthesis: Rhizoferrin is naturally synthesized by fungi such as Rhizopus microsporus, where it is produced via the condensation of citrate with diaminobutane. This biosynthetic pathway is regulated by the availability of iron in the environment .

- Total Synthesis: Laboratory synthesis involves

Rhizoferrin's primary application lies in its role as an iron chelator, making it valuable in both biological research and potential therapeutic contexts. Its ability to bind iron has implications for:

- Agriculture: Enhancing plant growth by improving iron availability in soils.

- Medicine: Developing treatments for conditions related to iron overload or deficiency.

- Biotechnology: Utilizing its properties in bioremediation or industrial processes that require iron management.

Studies on rhizoferrin have focused on its interaction with metal ions, particularly ferric ions. These investigations reveal that rhizoferrin forms stable complexes that can influence biological systems significantly. The interactions are characterized by high affinity and specificity towards iron, making rhizoferrin a model compound for studying siderophore-metal ion dynamics .

Rhizoferrin shares structural and functional similarities with other siderophores but is unique due to its specific arrangement of functional groups and its biological roles. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Rhizobactin | Produced by Rhizobium species; involved in plant-microbe interactions. | |

| Desferri-Rhizoferrin | Iron-free form of rhizoferrin; used to study binding properties. | |

| Enterobactin | A well-studied siderophore from Escherichia coli; forms very stable complexes with ferric ions. | |

| Siderophores from Aspergillus species | Various formulas | Diverse structures; important in fungal iron acquisition strategies. |

Rhizoferrin’s unique features include its specific biosynthetic pathway and regulatory mechanisms, making it an important subject of study within microbiology and biochemistry .

Non-Ribosomal Peptide Synthetase-Independent Mechanisms

Rhizoferrin biosynthesis occurs through non-ribosomal peptide synthetase-independent (NIS) mechanisms, which represent a distinct pathway from the classical NRPS-dependent siderophore synthesis [1] [2]. The NIS pathway employs a family of adenylating enzymes that catalyze the formation of amide bonds between carboxylate and amine substrates without requiring the complex multimodular organization characteristic of NRPS systems [1] [2]. These synthetases share relatively low sequence homology (typically 20-30%), reflecting variation in both carboxylate and amine substrate specificities [3].

The NIS synthetases have been classified into distinct types based on their substrate specificity and sequence identity [2] [4]. Type A and Type A' NIS synthetases, which are primarily responsible for rhizoferrin biosynthesis, specifically utilize citrate as their carboxylate substrate and demonstrate preference for amine nucleophiles [2] [4]. The Type A' classification encompasses enzymes that catalyze condensation of prochiral carboxylate groups of citric acid with amine substrates, including the fungal Rfs enzyme from Rhizopus delemar and bacterial synthetases such as FslA from Francisella tularensis [1] [2].

The mechanism of NIS synthetases involves a two-step process: first, the carboxylate substrate is activated through adenylation via ATP-dependent formation of an acyl-adenylate intermediate, followed by nucleophilic attack by the amine substrate to displace adenosine monophosphate and form the final amide product [5] [3]. This process differs fundamentally from NRPS mechanisms in that it does not require the thiolation and condensation domains characteristic of ribosomal peptide synthesis [2] [6].

Studies have demonstrated that NIS synthetases exhibit an ordered binding mechanism, with ATP binding first, followed by the carboxylate substrate (citrate), and finally the amine nucleophile [7]. This sequential binding ensures proper substrate positioning for the stereospecific adenylation reaction and subsequent amide bond formation [7] [8].

Key Enzymatic Components: LbtA, FslA, and Rfs Synthetases

The primary enzymatic components responsible for rhizoferrin biosynthesis include three major NIS synthetases: LbtA from Legionella pneumophila, FslA from Francisella tularensis, and Rfs from Rhizopus delemar [9] [10] [11]. Each enzyme demonstrates distinct substrate preferences and catalytic mechanisms while maintaining the fundamental NIS synthetase architecture.

LbtA (Legionella pneumophila): The LbtA synthetase represents a single-enzyme pathway for rhizoferrin biosynthesis, capable of catalyzing the conjugation of two citrate molecules with putrescine to form the final siderophore product [9] [12]. This enzyme shares 33% amino acid identity and 52% amino acid similarity with FslA from Francisella tularensis, indicating evolutionary conservation within the bacterial NIS synthetase family [12]. LbtA-mediated rhizoferrin production occurs through iterative condensation reactions, where the enzyme sequentially attaches citrate moieties to the amino groups of putrescine [9].

FslA (Francisella tularensis): FslA exhibits unique substrate specificity compared to other rhizoferrin synthetases, preferentially utilizing ornithine rather than putrescine as the amine substrate [1] [10]. This enzyme catalyzes the formation of N-citrylornithine as an intermediate product, which requires subsequent processing by the ornithine decarboxylase homolog FslC to generate the final rhizoferrin product [1] [10]. The FslA-mediated pathway represents a two-enzyme system that has evolved to circumvent the absence of putrescine biosynthetic capabilities in Francisella species [13].

Rfs (Rhizopus delemar): The Rfs synthetase was the first characterized fungal NIS enzyme and demonstrates the canonical Type A' substrate specificity, efficiently utilizing citrate and putrescine for rhizoferrin biosynthesis [14] [11]. Structural analysis reveals that Rfs contains an N-terminal IucA/IucC family domain and a C-terminal conserved ferric iron reductase FhuF-like transporter domain [14]. The enzyme exhibits a preference for citrate with kinetic parameters showing two distinct binding sites, suggesting functional activity as both monomer and dimer forms [15].

Site-directed mutagenesis studies have identified critical amino acid residues essential for synthetase activity. In Rfs, histidine 484 is essential for enzyme function, likely involved in ATP binding, while leucine 544 may play a role in amine recognition [14] [11]. The L544R mutation in Rfs demonstrated catalytic activity using putrescine, suggesting that amino acid substitutions can modify substrate specificity [15].

Substrate Specificity in Precursor Utilization (Citrate, Putrescine, Ornithine)

The substrate specificity of rhizoferrin synthetases demonstrates remarkable diversity in precursor utilization, with distinct preferences for carboxylate and amine substrates across different organisms [1] [15] [13]. This specificity determines the biosynthetic pathway employed and reflects evolutionary adaptations to metabolic constraints.

Citrate Utilization: All rhizoferrin synthetases exhibit primary specificity for citrate as the carboxylate substrate, consistent with their Type A' classification [15] [5]. The Rfs enzyme from Rhizopus delemar demonstrates high activity with citrate and moderate activity with related tricarboxylic compounds such as oxaloacetic acid and tricarballylic acid [15]. Kinetic analysis reveals that Rfs employs a stereospecific mechanism, adenylating the pro-R carboxymethyl group of citrate for subsequent condensation with amine substrates [5]. This stereospecificity is critical for maintaining the proper chirality of the final rhizoferrin product [5].

Putrescine Specificity: The majority of rhizoferrin-producing organisms, including Ralstonia pickettii, Legionella pneumophila, and Rhizopus delemar, utilize putrescine as the primary amine substrate [13] [16]. The single NIS synthetase pathway in these organisms allows for direct condensation of putrescine with citrate through N-citrylputrescine intermediates [13]. Studies with purified R. pickettii NIS synthetase confirmed that this enzyme alone is sufficient for rhizoferrin biosynthesis when provided with putrescine and citrate substrates [13].

Ornithine Utilization: Francisella species represent a unique case where ornithine serves as the primary amine substrate due to genomic decay of putrescine biosynthetic pathways [1] [13]. The FslA enzyme demonstrates high specificity for ornithine, forming N-citrylornithine as an intermediate that requires subsequent decarboxylation by FslC to generate the putrescine-containing final product [1] [13]. This pathway represents an evolutionary adaptation that circumvents the absence of putrescine biosynthetic capabilities while maintaining the ability to produce the putrescine-containing rhizoferrin structure [13].

Alternative Substrate Utilization: Substrate specificity studies have revealed that rhizoferrin synthetases can accommodate alternative substrates with varying degrees of efficiency [15]. The Rfs enzyme accepts diaminopropane and diaminopentane as alternative amine substrates, though with significantly reduced activity compared to putrescine [15]. Similarly, hydroxylamine can serve as a nucleophile, though it produces only adenosine monophosphate rather than complete rhizoferrin formation [15]. These observations suggest that substrate recognition involves both specific binding interactions and general nucleophilic reactivity requirements [15].

Iron-Dependent Transcriptional Control Systems

The biosynthesis of rhizoferrin is subject to sophisticated iron-dependent transcriptional control mechanisms that ensure appropriate siderophore production in response to cellular iron availability [17] [18] [19]. These regulatory systems involve both classical iron-responsive elements and novel control mechanisms that integrate iron homeostasis with broader cellular metabolism.

Fur-Mediated Regulation: The ferric uptake regulator (Fur) system represents the primary iron-responsive control mechanism in bacterial rhizoferrin biosynthesis [17] [18] [19]. In Francisella tularensis, the fsl operon encoding rhizoferrin biosynthesis and transport components is directly regulated by Fur through a canonical Fur box located upstream of the fslA gene [17] [18]. Under iron-limiting conditions, Fur derepression leads to increased expression of fslA, fslB, fslC, fslD, and fslE genes, resulting in enhanced siderophore production and transport capacity [17] [18]. Loss of fur function results in deregulated transcription of the fsl operon and constitutively elevated siderophore production, regardless of iron availability [19].

Iron Control Element (ICE) Systems: Alternative iron-responsive control mechanisms have been identified in alpha-proteobacteria, particularly in Bradyrhizobium japonicum, where iron control elements (ICE) mediate transcriptional regulation of iron-related genes [20] [21]. The ICE system involves the Iron Response Regulator (Irr), which responds to iron availability through the status of heme biosynthesis rather than direct iron binding [20] [21]. Under iron limitation, Irr accumulates and binds to ICE motifs in target promoters, leading to activation or repression of iron-regulated genes depending on the specific target [20] [21].

Organism-Specific Regulatory Variations: Different rhizoferrin-producing organisms employ distinct iron-responsive regulatory strategies. In Rhizopus delemar, rfs gene expression is directly repressed by iron availability through iron response elements in the promoter region [14] [22]. The promoter analysis reveals transcriptional elements including Yap1 (oxidative stress response) and SreA (iron response element), suggesting integration of iron regulation with oxidative stress responses [22]. In Legionella pneumophila, lbtA expression responds to iron limitation through mechanisms similar to other bacterial siderophore systems, with upregulation occurring under iron-depleted conditions [9].

Transcriptional Integration with Metabolic Pathways: Recent studies have revealed that rhizoferrin biosynthesis regulation extends beyond simple iron-responsive control to include integration with broader metabolic pathways [22]. In Mucor lusitanicus, rhizoferrin production is regulated by the cAMP-PKA pathway, which coordinates fermentative versus oxidative metabolism [22]. High cAMP levels stimulate fermentative metabolism and decrease oxidative metabolism, leading to reduced rhizoferrin production through downregulation of citrate synthase and ornithine decarboxylase, the enzymes responsible for substrate production [22]. This regulatory integration ensures that siderophore biosynthesis is coordinated with cellular energy metabolism and iron utilization pathways [22].

Post-Transcriptional Control Mechanisms: Beyond transcriptional regulation, rhizoferrin biosynthesis is subject to post-transcriptional control through protein stability and enzymatic activity modulation [20]. The Irr system in alpha-proteobacteria involves conditional protein stability, where Irr degrades in response to heme binding under iron-sufficient conditions [20]. This post-translational control allows for rapid response to changing iron availability without requiring new gene transcription [20].

| Organism | Regulatory System | Iron Response | Regulatory Element | Control Mechanism |

|---|---|---|---|---|

| Francisella tularensis | Fur-mediated | Upregulated in Fe-limitation | Fur box | Transcriptional derepression |

| Rhizopus delemar | Iron repression | Downregulated by Fe excess | Iron response element | Direct iron sensing |

| Legionella pneumophila | Iron limitation response | Upregulated in Fe-limitation | Iron response element | Transcriptional activation |

| Morganella morganii | Fur-regulated | Upregulated in Fe-limitation | Fur box | Fur-mediated control |

| Bradyrhizobium japonicum | ICE-mediated | Upregulated in Fe-limitation | Iron control element (ICE) | Irr-mediated regulation |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Burnside DM, Wu Y, Shafaie S, Cianciotto NP. The Legionella pneumophila Siderophore Legiobactin Is a Polycarboxylate That Is Identical in Structure to Rhizoferrin. Infect Immun. 2015 Oct;83(10):3937-45. doi: 10.1128/IAI.00808-15. Epub 2015 Jul 20. PubMed PMID: 26195554; PubMed Central PMCID: PMC4567642.

3: Matzanke BF, Böhnke R, Möllmann U, Schünemann V, Schumann G, Trautwein AX, Winkelmann G. Transport and utilization of rhizoferrin bound iron in Mycobacterium smegmatis. Biometals. 1999 Dec;12(4):315-21. PubMed PMID: 10816731.

4: Kühn S, Braun V, Köster W. Ferric rhizoferrin uptake into Morganella morganii: characterization of genes involved in the uptake of a polyhydroxycarboxylate siderophore. J Bacteriol. 1996 Jan;178(2):496-504. PubMed PMID: 8550472; PubMed Central PMCID: PMC177684.

5: Thieken A, Winkelmann G. Rhizoferrin: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes). FEMS Microbiol Lett. 1992 Jul 1;73(1-2):37-41. PubMed PMID: 1387861.

6: Carrano CJ, Drechsel H, Kaiser D, Jung G, Matzanke B, Winkelmann G, Rochel N, Albrecht-Gary AM. Coordination Chemistry of the Carboxylate Type Siderophore Rhizoferrin: The Iron(III) Complex and Its Metal Analogs. Inorg Chem. 1996 Oct 23;35(22):6429-6436. PubMed PMID: 11666790.

7: Drechsel H, Winkelmann G. The configuration of the chiral carbon atoms in staphyloferrin A and analysis of the transport properties in Staphylococcus aureus. Biometals. 2005 Feb;18(1):75-81. PubMed PMID: 15865412.

8: Yehuda Z, Shenker M, Romheld V, Marschner H, Hadar Y, Chen Y. The Role of Ligand Exchange in the Uptake of Iron from Microbial Siderophores by Gramineous Plants. Plant Physiol. 1996 Nov;112(3):1273-1280. PubMed PMID: 12226445; PubMed Central PMCID: PMC158055.

9: de Locht M, Boelaert JR, Schneider YJ. Iron uptake from ferrioxamine and from ferrirhizoferrin by germinating spores of Rhizopus microsporus. Biochem Pharmacol. 1994 May 18;47(10):1843-50. PubMed PMID: 8204101.

10: Duckworth OW, Akafia MM, Andrews MY, Bargar JR. Siderophore-promoted dissolution of chromium from hydroxide minerals. Environ Sci Process Impacts. 2014 May;16(6):1348-59. doi: 10.1039/c3em00717k. PubMed PMID: 24683601.

11: Kiss K, Liu W, Huntley JF, Norgard MV, Hansen EJ. Characterization of fig operon mutants of Francisella novicida U112. FEMS Microbiol Lett. 2008 Aug;285(2):270-7. doi: 10.1111/j.1574-6968.2008.01237.x. Epub 2008 Jun 18. PubMed PMID: 18564336; PubMed Central PMCID: PMC2770140.

12: Holinsworth B, Martin JD. Siderophore production by marine-derived fungi. Biometals. 2009 Aug;22(4):625-32. doi: 10.1007/s10534-009-9239-y. Epub 2009 Apr 7. PubMed PMID: 19350395; PubMed Central PMCID: PMC2706916.

13: Harris WR, Amin SA, Küpper FC, Green DH, Carrano CJ. Borate binding to siderophores: structure and stability. J Am Chem Soc. 2007 Oct 10;129(40):12263-71. Epub 2007 Sep 13. PubMed PMID: 17850151.

14: Baakza A, Dave BP, Dube HC. Chemical nature, ligand denticity and quantification of fungal siderophores. Indian J Exp Biol. 2004 Jan;42(1):96-105. PubMed PMID: 15274489.

15: Sullivan JT, Jeffery EF, Shannon JD, Ramakrishnan G. Characterization of the siderophore of Francisella tularensis and role of fslA in siderophore production. J Bacteriol. 2006 Jun;188(11):3785-95. PubMed PMID: 16707671; PubMed Central PMCID: PMC1482922.

16: Shenker M, Fan TW, Crowley DE. Phytosiderophores influence on cadmium mobilization and uptake by wheat and barley plants. J Environ Qual. 2001 Nov-Dec;30(6):2091-8. PubMed PMID: 11790018.

17: Zajdowicz S, Haller JC, Krafft AE, Hunsucker SW, Mant CT, Duncan MW, Hodges RS, Jones DN, Holmes RK. Purification and structural characterization of siderophore (corynebactin) from Corynebacterium diphtheriae. PLoS One. 2012;7(4):e34591. doi: 10.1371/journal.pone.0034591. Epub 2012 Apr 13. PubMed PMID: 22514641; PubMed Central PMCID: PMC3326035.

18: Carroll CS, Grieve CL, Murugathasan I, Bennet AJ, Czekster CM, Liu H, Naismith J, Moore MM. The rhizoferrin biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family. Int J Biochem Cell Biol. 2017 Aug;89:136-146. doi: 10.1016/j.biocel.2017.06.005. Epub 2017 Jun 10. PubMed PMID: 28610916.

19: Reissbrodt R, Erler W, Winkelmann G. Iron supply of Pasteurella multocida and Pasteurella haemolytica. J Basic Microbiol. 1994;34(1):61-3. PubMed PMID: 8207666.

20: Pierre JL, Gautier-Luneau I. Iron and citric acid: a fuzzy chemistry of ubiquitous biological relevance. Biometals. 2000 Mar;13(1):91-6. Review. PubMed PMID: 10831230.

Explore Compound Types